Stereochemistry-Dependent Biological Activity: (2R,5R) vs. (2S,5S) Configuration
The biological activity of 5-phenylpyrrolidine-2-carboxamide is highly dependent on its stereochemistry. The (2R,5R) configuration is reported to exhibit high anticancer activity, while the (2S,5S) diastereomer shows significantly lower activity under comparable conditions. This pattern of enantioselective activity is a key feature of the pyrrolidine carboxamide class, where typically only one enantiomer acts as a potent inhibitor [REFS-1, REFS-2]. A direct head-to-head study on InhA inhibition with a related pyrrolidine carboxamide series demonstrated that only one enantiomer from a racemic mixture is active, providing a mechanistic basis for this observation [1].
| Evidence Dimension | Cellular Anticancer Activity |
|---|---|
| Target Compound Data | (2R,5R)-5-Phenylpyrrolidine-2-carboxamide: IC50 = 100 µM against A549 lung adenocarcinoma cells |
| Comparator Or Baseline | Cisplatin: IC50 = 10 µM against A549 cells; (2S,5S)-5-Phenylpyrrolidine-2-carboxamide: reported as 'lower activity' |
| Quantified Difference | The (2R,5R) isomer is 10-fold less potent than cisplatin but shows distinct activity compared to its (2S,5S) diastereomer, which has unspecified lower activity. |
| Conditions | A549 human lung adenocarcinoma cell line; in vitro cell viability assay. |
Why This Matters
Selection of the correct stereoisomer is critical for achieving consistent biological activity; using a mixture or the wrong enantiomer can lead to false negative results and wasted resources.
- [1] He, X., Alian, A., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. View Source
